![molecular formula C25H27BrClN3O3S B2662183 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 899918-22-0](/img/structure/B2662183.png)
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H27BrClN3O3S and its molecular weight is 564.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide represents a novel class of organic compounds with significant potential in medicinal chemistry. Its unique spirocyclic structure, combined with various functional groups, suggests diverse biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H22BrClN3O2S, with a molecular weight of approximately 522.9 g/mol. The compound features a spirocyclic system that may enhance its binding affinity to biological targets.
Property | Value |
---|---|
Molecular Formula | C23H22BrClN3O2S |
Molecular Weight | 522.9 g/mol |
LogP | 5.4763 |
Polar Surface Area | 40.561 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
The biological activity of the compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding to these targets, while the presence of bromophenyl and dimethoxyphenyl groups could enhance its affinity and selectivity for certain biological pathways.
1. Analgesic Activity
Research on structurally similar compounds has indicated potential analgesic properties. For instance, studies involving derivatives of oxazol-5(4H)-ones have demonstrated significant analgesic effects through tests such as the writhing test and hot plate test . Molecular docking simulations have suggested that such compounds may inhibit cyclooxygenase (COX) enzymes involved in pain and inflammation .
2. Antitumor Activity
Preliminary studies on related compounds have shown promise in antitumor activity. For example, compounds with similar spirocyclic structures exhibited dose-dependent effects on tumor growth in xenograft models . This suggests that the compound may also possess anticancer properties, warranting further investigation.
3. Toxicity Assessment
Acute toxicity studies are crucial for evaluating the safety profile of new compounds. Research has indicated low toxicity levels for similar compounds in animal models, with no significant adverse effects observed in histopathological assessments . This is an encouraging sign for the development of this compound as a therapeutic agent.
Case Study 1: Analgesic Efficacy
A study evaluating the analgesic efficacy of various oxazol-5(4H)-one derivatives found that those containing specific functional groups exhibited enhanced pain relief compared to controls . The findings support the hypothesis that modifications in the chemical structure can lead to improved pharmacological profiles.
Case Study 2: Anticancer Potential
In another study focusing on spirocyclic compounds, it was observed that certain derivatives displayed significant antitumor activity against various cancer cell lines . The mechanisms involved were attributed to apoptosis induction and cell cycle arrest.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrClN3O3S/c1-32-20-14-21(33-2)19(13-18(20)27)28-22(31)15-34-24-23(16-7-9-17(26)10-8-16)29-25(30-24)11-5-3-4-6-12-25/h7-10,13-14H,3-6,11-12,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKHILIBCXDING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.